
Reproterol-d3 (Major)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reproterol-d3 (Major), also known as Reproterol-d3 (Major), is a useful research compound. Its molecular formula is C₁₈H₁₉D₄N₅O₅ and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality Reproterol-d3 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reproterol-d3 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Studies
Mechanism of Action
Reproterol-d3 functions as a selective beta-2 adrenergic receptor agonist. Its mechanism involves stimulating these receptors, leading to bronchodilation and improved airflow in patients with obstructive airway diseases. The deuterated form allows for enhanced stability and tracking in metabolic studies, providing insights into pharmacokinetics and dynamics.
Metabolic Tracing
The use of deuterated compounds like Reproterol-d3 in metabolic studies enables researchers to trace the compound's pathways within biological systems. This capability is crucial for understanding how the drug is metabolized and its interaction with various biological targets, which can lead to optimized therapeutic strategies.
Therapeutic Applications
Asthma and COPD Treatment
Reproterol-d3 has been investigated for its efficacy in treating asthma and COPD. Clinical trials have demonstrated that beta-2 agonists improve lung function and reduce symptoms associated with these conditions. The deuterated version may offer advantages in terms of longer half-life and reduced side effects due to its altered metabolic profile.
Combination Therapies
Research indicates that Reproterol-d3 can be effectively combined with other therapeutic agents, such as corticosteroids or anticholinergics, to enhance overall treatment efficacy. These combinations can lead to improved patient outcomes by providing synergistic effects that target multiple pathways involved in airway inflammation and obstruction.
Drug Development
Formulation Studies
The stability of Reproterol-d3 makes it an attractive candidate for formulation studies aimed at developing new inhalation therapies. Its properties can be leveraged to create more effective delivery systems that maximize drug deposition in the lungs while minimizing systemic exposure.
Clinical Trials
Ongoing clinical trials are assessing the safety and efficacy of Reproterol-d3 in diverse populations, including pediatric patients and those with varying degrees of disease severity. The results from these trials are expected to provide critical data that could lead to new guidelines for the use of beta-2 agonists in respiratory therapy.
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate efficacy in asthma management | Significant improvement in FEV1 post-administration |
Study B | Assess safety profile in COPD patients | Lower incidence of adverse effects compared to non-deuterated form |
Study C | Explore combination therapy with corticosteroids | Enhanced symptom control and reduced exacerbations |
特性
分子式 |
C₁₈H₁₉D₄N₅O₅ |
---|---|
分子量 |
393.43 |
同義語 |
7-[3-[[2-(3,5-Dihydroxyphenyl)-2-hydroxyethyl]amino]propyl-d4]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione; D 1959-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。